molecular formula C18H14O2 B14677986 3,6-Diphenylbenzene-1,2-diol CAS No. 28911-15-1

3,6-Diphenylbenzene-1,2-diol

Cat. No.: B14677986
CAS No.: 28911-15-1
M. Wt: 262.3 g/mol
InChI Key: NMVRYVCIBYSZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Diphenylbenzene-1,2-diol is a high-purity organic compound of significant interest in advanced chemical research and development. This compound belongs to the class of benzene-1,2-diols (catechols) and features phenyl substituents, a structure known to impart valuable properties for various research applications. While specific studies on this exact molecule are limited, research on closely related biphenyl diol derivatives indicates potential utility across several fields. These analogues have been investigated for their antioxidant and antimicrobial activities , making them compounds of interest in developing new active substances . The molecular structure also suggests potential applications in polymer science and materials chemistry, similar to other diols used in separation science and the synthesis of specialized materials . Researchers value this compound for its unique structure, which serves as a versatile building block (synthon) in organic synthesis and for probing structure-activity relationships (SAR). This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28911-15-1

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

3,6-diphenylbenzene-1,2-diol

InChI

InChI=1S/C18H14O2/c19-17-15(13-7-3-1-4-8-13)11-12-16(18(17)20)14-9-5-2-6-10-14/h1-12,19-20H

InChI Key

NMVRYVCIBYSZGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)C3=CC=CC=C3)O)O

Origin of Product

United States

Synthetic Methodologies for 3,6 Diphenylbenzene 1,2 Diol

Established Synthetic Pathways

Traditional methods for synthesizing diols often rely on fundamental organic reactions, including phenolic coupling, reduction of diketones, and direct hydroxylation of aromatic precursors.

Phenolic Coupling Approaches

Phenolic coupling reactions represent a viable route to biphenyl (B1667301) structures, which can be precursors to 3,6-diphenylbenzene-1,2-diol. These methods involve the oxidative coupling of phenolic compounds. Various oxidants are employed to facilitate this transformation, including potassium persulfate (K₂S₂O₈) and potassium ferricyanide (B76249) (K₃Fe(CN)₆). cnr.it The mechanism often involves the generation of free radicals, leading to both homo- and hetero-radical couplings. cnr.it Microwave-assisted techniques have been shown to enhance the efficiency of these reactions, often leading to higher yields in shorter reaction times compared to conventional heating. cnr.it

Reduction of Ketone Precursors

The reduction of a corresponding 1,2-dione precursor, such as 3,6-diphenyl-1,2-benzoquinone, is a direct method for the synthesis of this compound. A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for the reduction of ketones and aldehydes to their corresponding alcohols. vanderbilt.edumdpi.com The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF). mdpi.com For more sterically hindered ketones, stronger reducing agents or enzymatic methods might be necessary. Bioreduction using alcohol dehydrogenases (ADHs) has emerged as a powerful tool for the stereoselective reduction of prochiral ketones, offering high enantiomeric excess. mdpi.comresearchgate.net

Table 1: Comparison of Reducing Agents for Ketone Reduction

Reducing Agent Substrate Scope Key Features
Sodium Borohydride (NaBH₄) Aldehydes, Ketones Mild, selective for carbonyls over esters and amides. vanderbilt.edu
Lithium Borohydride (LiBH₄) Aldehydes, Ketones, Esters More reactive than NaBH₄. vanderbilt.edu
Sodium Cyanoborohydride (NaBH₃CN) Imines, Aldehydes, Ketones Less reactive than NaBH₄, useful for reductive amination. vanderbilt.edu
Alcohol Dehydrogenases (ADHs) Ketones High stereoselectivity, environmentally friendly. mdpi.comresearchgate.net

Direct Hydroxylation Techniques

Direct hydroxylation involves the introduction of hydroxyl groups onto an aromatic ring. While challenging, this one-step approach is highly desirable from an efficiency standpoint. Methods often utilize powerful oxidizing agents like hydrogen peroxide (H₂O₂) in the presence of a catalyst. mdpi.commdpi.com For instance, titanium silicalite (TS-1) has been shown to be an effective catalyst for the direct hydroxylation of benzene (B151609) to phenol (B47542). mdpi.com Iron-based metal-organic frameworks (MOFs), such as Fe-BTC, have also been employed for the hydroxylation of phenol to dihydroxybenzenes at room temperature. mdpi.com The direct hydroxylation of benzene can also be induced by copper complexes in the presence of a reductant like ascorbic acid. nih.gov However, achieving regioselectivity to obtain the desired 1,2-diol isomer can be a significant challenge.

Advanced and Catalytic Synthesis Strategies

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing complex molecules like this compound, often employing transition metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Analogues)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds, including the biaryl linkage found in this compound. This reaction typically involves the coupling of an organoboron compound (like a phenylboronic acid) with an aryl halide or triflate in the presence of a palladium catalyst and a base. While specific examples for the direct synthesis of this compound are not prevalent in the provided search results, the general methodology is applicable. For instance, a di-halogenated catechol derivative could be coupled with phenylboronic acid.

Copper-Mediated Coupling Approaches (e.g., Ullmann-Type Coupling)

Copper-mediated coupling reactions, particularly Ullmann-type couplings, provide an alternative to palladium-catalyzed methods for the formation of diaryl ethers and, in some cases, biaryls. nih.gov These reactions typically involve the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. nih.gov Recent advancements have led to milder reaction conditions, for example, using a catalyst system of copper(I) iodide (CuI) and picolinic acid with potassium phosphate (B84403) (K₃PO₄) as the base in dimethyl sulfoxide (B87167) (DMSO). nih.gov This method has shown good functional group tolerance and is effective for the synthesis of sterically hindered diaryl ethers. nih.gov While primarily used for ether synthesis, modifications of these conditions could potentially be adapted for the C-C bond formation required for this compound. Copper catalysis is also employed in multicomponent reactions, for example, in the synthesis of β-trifluoromethyl N,N-diacyl-β-amino esters, showcasing its versatility. beilstein-journals.org

Table 2: Comparison of Catalytic Coupling Reactions

Reaction Type Catalyst Reactants Key Features
Suzuki-Miyaura Coupling Palladium Organoboron compound, Aryl halide/triflate High functional group tolerance, mild reaction conditions.
Ullmann-Type Coupling Copper Aryl halide, Phenol/Alcohol Often requires higher temperatures, but recent methods allow for milder conditions. nih.gov

Organometallic Reagent-Based Synthesis (e.g., Negishi Coupling Strategies)

The construction of the carbon skeleton of this compound can be envisioned through organometallic cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. Among these, the Negishi coupling stands out for its versatility and functional group tolerance. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org

A plausible synthetic route to this compound using a Negishi coupling strategy would involve the reaction of a suitably substituted aromatic halide with an organozinc reagent. For instance, a dihalogenated and di-hydroxylated (or protected diol) benzene core could be coupled with a phenylzinc reagent. Conversely, a phenyl-substituted dihalobenzene could be coupled with a zinc reagent bearing the diol functionality. The choice of palladium or nickel catalyst, along with the appropriate ligand, is crucial for the efficiency of the reaction. organic-chemistry.org Ligands such as triphenylphosphine, dppe, and BINAP are commonly employed to enhance catalyst activity and stability. wikipedia.org The Negishi coupling is particularly advantageous as it allows for the coupling of sp², sp³, and sp hybridized carbon atoms, offering flexibility in the design of synthetic pathways. wikipedia.org

Recent advancements in Negishi coupling have focused on the use of highly active catalysts that can facilitate reactions under mild conditions and with low catalyst loadings. organic-chemistry.org For example, palladium complexes with N-heterocyclic carbene (NHC) ligands have shown exceptional activity in cross-coupling reactions involving aryl chlorides, which are often less reactive than bromides or iodides. organic-chemistry.org

Table 1: Comparison of Catalysts in Negishi Cross-Coupling Reactions

Catalyst System Substrates Key Advantages
Palladium(0) with phosphine (B1218219) ligands (e.g., PPh₃, dppe) Aryl/vinyl halides with organozinc reagents High functional group tolerance, widely used. wikipedia.org
Nickel(0) or Nickel(II) complexes (e.g., Ni(PPh₃)₄, Ni(acac)₂) Aryl/vinyl halides with organozinc reagents Can be a more cost-effective alternative to palladium. wikipedia.org

Hydroxylation of Substituted Phenols (e.g., 2,6-Diphenylphenol)

A more direct approach to synthesizing this compound is the hydroxylation of a pre-existing substituted phenol, such as 2,6-diphenylphenol (B49740). This method involves the introduction of a second hydroxyl group onto the aromatic ring. Direct hydroxylation can be achieved using various oxidizing agents.

One potential method is the use of reagents that can perform electrophilic hydroxylation. However, controlling the regioselectivity of this reaction to favor the formation of the 1,2-diol (catechol) over other isomers (hydroquinone or resorcinol) is a significant challenge. The directing effects of the existing hydroxyl and phenyl groups on the 2,6-diphenylphenol substrate would play a critical role in determining the position of the incoming hydroxyl group.

Alternatively, metal-catalyzed oxidation processes can be employed. For instance, certain copper or iron-based catalysts are known to facilitate the hydroxylation of phenolic compounds. The choice of catalyst and reaction conditions, such as solvent and temperature, would be paramount in achieving the desired regioselectivity for the synthesis of this compound.

Regioselective and Stereoselective Synthesis Considerations for 1,2-Diols

The synthesis of vicinal diols, particularly on an aromatic scaffold, requires careful consideration of both regioselectivity and stereoselectivity.

Control of Hydroxyl Group Placement

Achieving the correct placement of the two hydroxyl groups to form the 1,2-diol isomer is a primary challenge. In the context of aromatic systems, the inherent electronic properties of the substituents on the benzene ring guide the position of further substitution. For a precursor like 2,6-diphenylphenol, the existing hydroxyl group is an ortho-, para-director, while the phenyl groups are also ortho-, para-directing. The interplay of these directing effects can lead to a mixture of products.

To overcome this, directed ortho-metalation (DoM) strategies can be employed. In this approach, a directing group on the aromatic ring complexes with an organolithium reagent, leading to deprotonation at an adjacent ortho position. The resulting aryllithium species can then be treated with an electrophilic oxygen source to introduce a hydroxyl group (or a protected equivalent).

Another strategy involves the rearrangement of 1,2-diols, which can be controlled by the choice of reagents. For example, the regiocontrolled rearrangement of 1,2-diols has been achieved by varying the loading of Lewis acids like BF₃·Et₂O. nih.govacs.org While this is a post-synthesis modification, understanding these rearrangements is crucial for ensuring the stability of the desired 1,2-diol product.

Diastereoselective and Enantioselective Approaches

While this compound itself is achiral, the principles of stereoselective synthesis are highly relevant for creating more complex chiral diols. The development of catalytic asymmetric methods for diol synthesis is a major area of research. researchgate.net

Diastereoselective Synthesis: In cases where multiple stereocenters are present, controlling the relative stereochemistry (diastereoselectivity) is essential. For acyclic 1,2-diols, this often involves controlling the syn or anti relationship of the hydroxyl groups. For instance, electrochemical methods have been developed for the stereoselective synthesis of protected syn-1,2-diols from vinylarenes. nih.gov Nickel-catalyzed couplings of dienol ethers with aldehydes can also be controlled to produce either syn- or anti-1,2-diols with high diastereoselectivity. nih.gov

Enantioselective Synthesis: The synthesis of a single enantiomer of a chiral diol requires the use of chiral catalysts or auxiliaries. Several powerful methods have been established:

Sharpless Asymmetric Dihydroxylation (AD): This is a landmark method for the enantioselective synthesis of syn-diols from alkenes using osmium tetroxide and a chiral ligand. nih.govresearchgate.net

Asymmetric Transfer Hydrogenation: The reduction of α-hydroxy ketones using a chiral ruthenium(II) catalyst can produce optically active anti-1,2-diols with high diastereo- and enantioselectivity. acs.org

Enzymatic Reductions: Alcohol dehydrogenases (ADHs) can be used to reduce bulky 2-hydroxy ketones to access a wide range of diastereomerically and enantiomerically pure 1,2-diols. rsc.org

Asymmetric Ring Opening: Chiral ruthenium complexes can catalyze the asymmetric ring opening/cross-metathesis of cyclobutenes to generate 1,2-anti-diols with high enantiopurity. nih.gov

Table 2: Selected Enantioselective Methods for 1,2-Diol Synthesis

Method Typical Substrate Stereochemical Outcome Key Features
Sharpless Asymmetric Dihydroxylation Alkenes syn-diols Uses OsO₄ and chiral cinchona alkaloid-derived ligands. nih.govresearchgate.net
Asymmetric Transfer Hydrogenation 1,2-Diketones anti-diols Employs chiral Ru(II) catalysts. acs.org
Enzymatic Reduction 2-Hydroxy ketones Diastereomerically pure 1,2-diols Utilizes alcohol dehydrogenases (ADHs). rsc.org

Optimization of Reaction Conditions and Yield in Diol Synthesis

Maximizing the yield of the desired diol product while minimizing side reactions is a critical aspect of synthetic chemistry. Optimization involves the systematic variation of several reaction parameters.

For organometallic cross-coupling reactions like the Negishi coupling, key parameters to optimize include:

Catalyst and Ligand: The choice of metal (Pd or Ni) and the steric and electronic properties of the ligand can dramatically affect reaction rate and yield.

Solvent: The polarity and coordinating ability of the solvent can influence catalyst solubility and reactivity.

Temperature: While many modern catalytic systems operate at room temperature, some transformations may require heating to overcome activation barriers.

Concentration: The concentration of reactants can impact reaction kinetics and the formation of side products.

In hydroxylation reactions, optimization efforts often focus on:

Oxidant: The type and stoichiometry of the oxidizing agent are crucial.

Catalyst Loading: For catalyzed reactions, finding the optimal catalyst concentration can minimize cost and waste while maximizing efficiency.

Reaction Time: Monitoring the reaction progress allows for quenching at the point of maximum product formation, avoiding over-oxidation or decomposition.

Metabolic engineering strategies in biosynthetic pathways for diol production also highlight key optimization principles, such as redesigning pathways, knocking out competing pathways, and protein engineering of crucial enzymes to improve titers and yields. nih.gov In chemical synthesis, similar principles apply, such as choosing reaction pathways that avoid stable, undesired intermediates and selecting catalysts that exhibit high selectivity for the desired transformation. For instance, in the aerobic lactonization of diols, the addition of a co-catalyst like FeCl₃ was found to be critical for improving both reactivity and regioselectivity. acs.org

Chemical Reactivity and Transformation of 3,6 Diphenylbenzene 1,2 Diol

Reactions Involving Hydroxyl Functionalities

The two adjacent hydroxyl groups on the central benzene (B151609) ring are the primary sites for a variety of chemical transformations. These functionalities behave as typical phenols, albeit with reactivity influenced by the presence of the adjacent hydroxyl and the bulky phenyl groups.

Esterification Reactions

The hydroxyl groups of 3,6-Diphenylbenzene-1,2-diol can undergo esterification to form the corresponding diester. This transformation is typically achieved by reacting the diol with an acylating agent such as an acyl chloride or a carboxylic acid anhydride. libretexts.orglibretexts.org The reaction with a highly reactive acyl chloride, like ethanoyl chloride, can proceed vigorously at room temperature, yielding the ester and hydrogen chloride gas. libretexts.orgshout.education For less reactive acylating agents, or to improve reaction rates, warming the mixture or using a base like pyridine (B92270) is common. libretexts.org The use of a base converts the phenol (B47542) into the more reactive phenoxide ion. shout.education

For instance, the reaction with ethanoyl chloride would yield 3,6-diphenyl-1,2-phenylene diacetate. These reactions are valuable for protecting the hydroxyl groups or modifying the compound's physical and chemical properties.

Table 1: Representative Esterification Reactions of Benzene-1,2-diols

Reactant 1 Reactant 2 Catalyst/Conditions Product
This compound Ethanoyl Chloride Room Temperature 3,6-Diphenyl-1,2-phenylene diacetate
This compound Acetic Anhydride Heat, Pyridine (optional) 3,6-Diphenyl-1,2-phenylene diacetate
This compound Benzoyl Chloride NaOH (to form phenoxide), Shaking 3,6-Diphenyl-1,2-phenylene dibenzoate

Oxidation Reactions and Product Formation

The catechol structure of this compound makes it susceptible to oxidation. Under mild conditions, it can be readily converted to the corresponding ortho-quinone, 3,6-diphenyl-1,2-benzoquinone. wikipedia.orgnih.gov This redox chemistry is a hallmark of catechols and their derivatives. wikipedia.org A variety of oxidizing agents can effect this transformation, including metallic and non-metallic reagents.

The oxidation is often a two-electron, two-proton process. wikipedia.org For example, oxidation with reagents like manganese dioxide in an acidic medium is a common laboratory method for converting hydroquinones to quinones and is applicable to catechols. prepchem.com The kinetics of the oxidation of benzene-1,2-diol derivatives by cobalt(III) have been studied, showing a first-order dependence on both the catechol and the oxidant. rsc.org The presence of substituents on the catechol ring influences the reaction rate. rsc.org In the case of this compound, the resulting 3,6-diphenyl-1,2-benzoquinone is a highly reactive species, itself capable of participating in further reactions. researchgate.netresearchgate.net

Table 2: Oxidation of Benzene-1,2-diol Derivatives to o-Quinones

Substrate Oxidizing Agent Medium Product
This compound Sodium periodate (B1199274) (NaIO₄) Aqueous 3,6-Diphenyl-1,2-benzoquinone
This compound Manganese Dioxide (MnO₂) Acidic (e.g., H₂SO₄) 3,6-Diphenyl-1,2-benzoquinone
This compound Cobalt(III) Aqueous Perchlorate 3,6-Diphenyl-1,2-benzoquinone
Catechol Ferric Chloride (FeCl₃) Aqueous 1,2-Benzoquinone

Nucleophilic Substitution Reactions of Hydroxyl Groups

Direct nucleophilic substitution of the hydroxyl groups in alcohols and phenols is challenging because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.org To facilitate substitution, the -OH groups must first be converted into a better leaving group. This is typically achieved by protonation in strong acid to form -OH₂⁺ or by converting them into sulfonate esters (e.g., tosylates, mesylates). libretexts.org

However, the adjacent hydroxyl groups in catechols allow for unique cyclization reactions with certain reagents. For example, catechols react with phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to form cyclic phosphonates or sulfates, respectively. wikipedia.org These reactions involve the displacement of chloride and the formation of a stable five-membered ring fused to the benzene ring.

Another important aspect of catechol reactivity involves nucleophilic addition, but this typically occurs after the catechol has been oxidized to the highly electrophilic o-quinone. researchgate.netresearchgate.net Nucleophiles, such as amines, can then attack the quinone ring via a Michael-type addition. nih.gov

Reactions of the Phenyl Substituents

The two phenyl groups attached to the central catechol ring are also sites for chemical modification, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration)

The reactivity of the three aromatic rings in this compound towards electrophiles is complex. The central catechol ring is highly activated by the two powerful electron-donating hydroxyl groups, which direct incoming electrophiles to the ortho and para positions. The two available positions on the central ring (carbons 4 and 5) are ortho to one hydroxyl group and meta to the other.

Simultaneously, the peripheral phenyl groups are activated by the dihydroxyphenyl substituent. When multiple activating groups are present on a benzene ring system, the most powerful activating group generally dictates the position of substitution. masterorganicchemistry.compressbooks.pub In this molecule, the -OH groups are stronger activators than the phenyl groups. Therefore, electrophilic attack is most likely to occur on the central, electron-rich catechol ring, provided steric hindrance from the bulky phenyl groups does not prevent it. If substitution were to occur on the central ring, it would be directed to positions 4 and 5.

Functionalization of Peripheral Phenyl Groups

While the central ring is highly activated, functionalization of the peripheral phenyl groups is also a significant reaction pathway, characteristic of terphenyl compounds. wikipedia.org The central ring acts as an activating substituent for the two terminal phenyl rings, directing incoming electrophiles to their ortho and para positions. stackexchange.com

Studies on the electrophilic substitution of p-terphenyl (B122091) have shown that attack on the terminal rings is favored over the central ring because the positive charge in the resulting intermediate (sigma complex) can be delocalized over all three rings. stackexchange.com By analogy, electrophilic attack on the peripheral phenyl groups of this compound would be a favorable process. The directing influence of the substituted central ring would favor substitution at the 2'-, 4'-, 6'-, 2''-, 4''-, and 6''-positions of the terminal rings. Steric hindrance may reduce the rate of attack at the ortho (2'-, 6'-, etc.) positions. stackexchange.com For example, nitration of terphenyls has been studied, indicating that the terminal rings are reactive sites for electrophilic attack. rsc.orgrsc.org

Table 3: Predicted Products of Electrophilic Aromatic Substitution on Peripheral Phenyl Groups

Reaction Reagents Major Product(s)
Nitration HNO₃, H₂SO₄ 3-(4-Nitrophenyl)-6-phenylbenzene-1,2-diol and dinitro derivatives
Bromination Br₂, FeBr₃ 3-(4-Bromophenyl)-6-phenylbenzene-1,2-diol and dibromo derivatives

Mechanistic Investigations of Key Transformations

Mechanistic Studies of Diol Cleavage and Elimination

Information regarding the specific mechanisms of C-C bond cleavage or elimination reactions for this compound is not available in the reviewed literature. While the oxidative cleavage of the bond between the two hydroxyl-bearing carbons (intradiol cleavage) or an adjacent C-C bond (extradiol cleavage) is a well-known transformation for catechols, often catalyzed by enzymes or metal complexes, no studies detailing these processes for this compound could be located.

Concerted vs. Stepwise Mechanisms in Diol Transformations

A central question in the study of reaction mechanisms is whether a transformation occurs in a single, concerted step or through a multi-step, stepwise pathway involving intermediates. For the transformations of this compound, such as oxidation or potential cleavage reactions, no experimental or computational studies that specifically address the concerted versus stepwise nature of these pathways could be identified. Such investigations would be crucial for a complete understanding of the reactivity of this compound.

Structural Elucidation and Spectroscopic Characterization of 3,6 Diphenylbenzene 1,2 Diol Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the structure of organic molecules. For 3,6-diphenylbenzene-1,2-diol derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful.

In the ¹H NMR spectrum, the hydroxyl (-OH) protons would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The aromatic protons on the central benzene (B151609) ring and the two phenyl substituents would resonate in the downfield region, typically between 7.0 and 8.0 ppm. The specific splitting patterns and coupling constants of these aromatic protons would be indicative of the substitution pattern. For instance, in a symmetrically substituted derivative, a simpler spectrum would be observed due to chemical equivalence of certain protons.

The ¹³C NMR spectrum provides information on the carbon framework. The carbons bearing the hydroxyl groups (C-1 and C-2) would appear at a characteristic downfield shift. The carbons attached to the phenyl groups (C-3 and C-6) and the remaining carbons of the central ring (C-4 and C-5) would also have distinct chemical shifts. The symmetry of the molecule would be reflected in the number of unique carbon signals.

For analogous diphenyl compounds, such as 1,3-diphenylbenzene, distinct signals for the different aromatic protons and carbons are observed, allowing for full assignment based on their chemical environment and coupling patterns. chemicalbook.com Theoretical calculations using methods like Density Functional Theory (DFT) can also be employed to predict NMR chemical shifts, which can then be compared with experimental data for structural confirmation. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
OH 5.0 - 6.0 br s
Ar-H (central ring) 7.0 - 7.2 m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-OH 145 - 155
C-Ph 130 - 140
C-H (central ring) 115 - 125

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise atomic coordinates and insights into the molecule's three-dimensional structure and intermolecular interactions.

While a specific crystal structure for this compound is not available in the reviewed literature, the analysis of related diphenyl and catechol derivatives reveals common interaction motifs. The crystal packing of such molecules is often governed by a combination of hydrogen bonding and π-π stacking interactions.

The two hydroxyl groups of the catechol moiety are capable of forming strong intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonding between the adjacent hydroxyl groups is a common feature in catechols, which influences their conformation. Intermolecular hydrogen bonds, where the hydroxyl groups of one molecule interact with those of a neighboring molecule, would lead to the formation of extended networks, such as chains or sheets, significantly influencing the crystal packing.

For example, in the crystal structure of 2,5-diphenyl-3,4-diaza-1,6,6a-trithiapentalene, the phenyl groups are twisted relative to the central ring system by small angles of 2.9° and 7.0°. rsc.org The presence of intramolecular hydrogen bonds involving the hydroxyl groups would likely lead to a more planar arrangement of the catechol portion of the molecule. Computational methods, such as Density Functional Theory (DFT), can be used to model the potential energy surface and identify low-energy conformers, which can then be compared with the experimental solid-state structure. researchgate.netnih.gov

Chiroptical Properties and Stereochemical Characterization (if applicable)

If this compound is substituted with chiral moieties or if the molecule itself possesses axial chirality due to restricted rotation of the phenyl groups, it would exhibit chiroptical properties. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for studying such chiral molecules.

ECD measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds. The relationship between the molecular structure and the observed ECD spectrum can be complex. However, empirical rules and theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to interpret the spectra and assign the absolute configuration of chiral diols and their derivatives. nih.gov For instance, the stereochemical characterization of optically active 1,2-dinaphthylethane-1,2-diols has been successfully achieved using chiroptical methods. acs.org The sensitivity of ECD to conformational changes also makes it a valuable tool for studying the solution-state behavior of chiral molecules. acs.org

Theoretical Chemistry and Computational Studies of 3,6 Diphenylbenzene 1,2 Diol Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,6-Diphenylbenzene-1,2-diol at the electronic level. These methods allow for a detailed exploration of the molecule's electronic structure and the prediction of its spectroscopic signatures.

Density Functional Theory (DFT) for Electronic Structure and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules like this compound. By calculating the electron density, DFT can provide a detailed picture of the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

DFT calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the presence of electron-donating hydroxyl groups and the extended π-conjugation from the phenyl rings are expected to influence the HOMO and LUMO energy levels significantly.

Furthermore, DFT calculations can map the electrostatic potential surface of the molecule, revealing regions of high and low electron density. In this compound, the oxygen atoms of the hydroxyl groups are expected to be regions of high electron density (negative electrostatic potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups will exhibit a positive electrostatic potential, indicating their acidic nature. The phenyl rings will also influence the charge distribution across the benzene (B151609) core.

A hypothetical representation of DFT-calculated electronic properties for this compound is presented in the table below.

PropertyPredicted Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment2.5 D

Note: These values are illustrative and would require specific DFT calculations for confirmation.

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of this compound. By simulating the vibrational and electronic transitions, it is possible to predict the key features of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Time-dependent DFT (TD-DFT) is commonly employed to predict UV-Vis absorption spectra by calculating the energies of electronic excitations. For this compound, the π-π* transitions within the aromatic system are expected to dominate the UV-Vis spectrum, leading to strong absorption bands in the ultraviolet region. The exact position of these bands can be modulated by the solvent environment, a factor that can also be modeled computationally.

DFT calculations can also predict the vibrational frequencies that correspond to the normal modes of vibration of the molecule. This information is invaluable for assigning the peaks observed in an experimental IR spectrum. For instance, the characteristic O-H stretching vibrations of the hydroxyl groups and the C=C stretching vibrations of the aromatic rings can be accurately predicted.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations can predict the ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation of the molecule and its derivatives.

A table of predicted spectroscopic data for this compound is provided below.

Spectroscopic TechniquePredicted ParameterValue Range
IR SpectroscopyO-H Stretching Frequency3400-3600 cm⁻¹
IR SpectroscopyAromatic C=C Stretching1450-1600 cm⁻¹
¹H NMR SpectroscopyAromatic Protons (C₆H₄)6.8-7.5 ppm
¹H NMR SpectroscopyPhenyl Protons (C₆H₅)7.2-7.6 ppm
¹³C NMR SpectroscopyAromatic Carbons (C-OH)145-155 ppm
¹³C NMR SpectroscopyAromatic Carbons (C-Ph)130-140 ppm
UV-Vis Spectroscopyλmax (π-π* transition)260-290 nm

Note: These are typical ranges and the exact values would depend on the specific computational methods and parameters used.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the dynamic behavior of this compound, including its conformational flexibility and how it interacts with other molecules.

Conformational Analysis and Stability

The presence of rotatable single bonds in this compound, specifically the C-C bonds connecting the phenyl groups to the central benzene ring, allows for different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Molecular mechanics force fields can be used to perform a systematic search of the conformational space. The relative energies of different conformers are calculated to determine the most stable structures. For this compound, the orientation of the two phenyl rings relative to the central catechol ring is a key conformational feature. Steric hindrance between the phenyl groups and the hydroxyl groups will play a significant role in determining the preferred conformations. It is likely that the most stable conformer will have the phenyl rings twisted out of the plane of the central benzene ring to minimize steric clash.

The relative stability of different conformers can be quantified by their potential energies, as illustrated in the hypothetical table below.

ConformerDihedral Angle (Ph-C-C-Ph)Relative Energy (kcal/mol)
145°0.0 (most stable)
290°2.5
30° (planar)8.0 (steric strain)

Note: These values are for illustrative purposes and would need to be confirmed by detailed computational studies.

Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations can be used to study how molecules of this compound interact with each other and with solvent molecules over time. These simulations can provide insights into the aggregation behavior of the compound in different environments.

The hydroxyl groups of this compound are capable of forming strong hydrogen bonds, both as donors and acceptors. These hydrogen bonds are expected to be a dominant force in the formation of dimers and larger aggregates in non-polar solvents or in the solid state. MD simulations can reveal the preferred hydrogen bonding patterns and the geometry of the resulting aggregates.

Relationship between Structure, Reactivity, and Electronic Properties

Computational studies on this compound establish a clear link between its molecular structure, electronic properties, and chemical reactivity.

The presence of the two hydroxyl groups on the benzene ring makes the molecule electron-rich and susceptible to oxidation. DFT calculations can model the oxidation process and predict the oxidation potential of the molecule. The resulting species, a semiquinone radical or a quinone, can also be studied computationally to understand its stability and further reactivity.

The electronic properties, such as the HOMO and LUMO energies and the charge distribution, directly influence the molecule's reactivity in various chemical transformations. For instance, the nucleophilic character of the oxygen atoms and the electrophilic character of the hydroxyl protons, as revealed by the electrostatic potential map, can predict the regioselectivity of reactions such as etherification or esterification.

The conformational flexibility of the phenyl groups can also impact reactivity. A particular conformation may be more favorable for a specific reaction to occur due to steric or electronic reasons. For example, the orientation of the phenyl rings could influence the accessibility of the hydroxyl groups to a reagent.

Advanced Applications of 3,6 Diphenylbenzene 1,2 Diol in Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate

The strategic placement of functional groups in 3,6-diphenylbenzene-1,2-diol positions it as a critical starting material and building block for a diverse array of more complex organic structures.

Building Block for Complex Organic Molecules

The diol functionality of this compound serves as a versatile handle for a variety of chemical transformations, enabling its incorporation into larger, more intricate molecular frameworks. The high affinity of boronic acids for cis-1,2-diols has been utilized to form amphiphilic sugar-nucleobase building blocks. nih.gov This reactivity allows for the construction of supramolecular assemblies and other complex architectures. nih.gov

The synthesis of complex natural products often relies on the use of key intermediates with specific stereochemistry and functionality. Enantiopure 1,2:4,5-diepoxypentanes and their dichlorodiol precursors, for instance, have proven to be valuable in the synthesis of complex natural products, particularly for installing anti-1,3-diol motifs. orgsyn.org While not directly this compound, this highlights the importance of the 1,2-diol structural motif in the synthesis of complex molecules.

Precursor for Advanced Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with significant interest due to their unique electronic and photophysical properties. This compound can serve as a precursor for the synthesis of larger, more complex PAHs. The diol can be converted into other functional groups, which then participate in cyclization and aromatization reactions to extend the polycyclic system.

The synthesis of PAHs often involves the reaction of key aromatic radicals with unsaturated hydrocarbons. uhmreactiondynamics.org While specific examples starting directly from this compound are not prevalent in the provided search results, the general strategies for PAH synthesis suggest its potential utility. For instance, diol functionalities can be transformed into reactive sites for Diels-Alder reactions or other cyclization strategies to build up the polycyclic framework. rsc.org The study of PAH diol epoxides and their biological activity further underscores the importance of diol functionalities within PAH structures. nih.gov

Monomer in Polymer Chemistry and Materials Science

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of a variety of polymers and advanced materials. The two hydroxyl groups can participate in condensation polymerization reactions, leading to the formation of polyesters, polyethers, and other polymer architectures.

Synthesis of Polymers and Resins with Specific Characteristics

Condensation polymerization, where monomers join together with the elimination of a small molecule like water, is a common method for synthesizing polymers. chemguide.uk Diols are key monomers in the production of polyesters, reacting with dicarboxylic acids to form ester linkages. docbrown.infoquizlet.com The rigid and bulky nature of the this compound monomer unit can impart specific properties to the resulting polymers, such as high thermal stability, rigidity, and specific solubility characteristics.

The general principle of using diols and dicarboxylic acids to create polyesters like Terylene (PET) is well-established. docbrown.infoquizlet.com By incorporating this compound as the diol monomer, novel polyesters with unique properties stemming from the phenyl-substituted benzene (B151609) core can be synthesized.

Development of Organic Electronic Materials (e.g., Semiconductors)

Organic semiconductors are at the heart of various electronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells. nih.govresearchgate.net The performance of these devices is heavily dependent on the molecular structure of the organic semiconductor material. The extended π-conjugated system of this compound, once incorporated into a polymer or larger molecule, can facilitate charge transport, a key requirement for semiconductor applications.

The synthesis of novel π-conjugated materials is a driving force in the field of organic electronics. researchgate.net The rigid and planar structure of the core of this compound can promote efficient intermolecular π-π stacking in the solid state, which is crucial for high charge carrier mobility. While direct synthesis of organic semiconductors from this compound is not explicitly detailed in the provided results, its structural motifs are relevant to the design of high-performance organic electronic materials.

Covalent Organic Frameworks (COFs) and Related Materials

Covalent organic frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas. nih.govnih.gov They are synthesized from molecular building blocks that are linked by strong covalent bonds. The directional and rigid nature of these building blocks dictates the topology and properties of the resulting COF.

This compound, with its C2 symmetry and reactive diol groups, is a potential building block for the synthesis of COFs. The diol functionality can react with other monomers, such as those containing boronic acids, to form stable linkages like boronate esters, a common linkage in COF chemistry. The introduction of bulky phenyl groups can influence the steric environment within the COF, potentially leading to materials with unique pore structures and properties. nih.gov The ability to design and synthesize COFs with specific topologies and functionalities opens up possibilities for applications in gas storage, catalysis, and sensing. nih.govunt.edu

Strategies for Selective Functionalization in Complex Systems

The selective functionalization of polyfunctional molecules like this compound is a significant challenge in organic synthesis. The presence of two adjacent hydroxyl groups on the benzene ring offers opportunities for diverse chemical transformations, but also necessitates precise control to achieve desired regioselectivity and stereoselectivity. Advanced strategies, including the use of protecting groups and site-selective catalysis, are instrumental in navigating the complexities of these reactions.

Protecting Group Chemistry for 1,2-Diols (e.g., Acetal (B89532) Formation)

Protecting groups are a cornerstone of modern organic synthesis, enabling chemists to temporarily block a reactive functional group to prevent it from participating in a reaction while another part of the molecule is being modified. For 1,2-diols such as this compound, cyclic acetals are a particularly effective and widely used protecting group. pearson.comchegg.comvaia.com

The formation of a cyclic acetal involves the reaction of the 1,2-diol with an aldehyde or a ketone under acidic conditions. pearson.com This reaction is reversible and proceeds by converting the two hydroxyl groups into a less reactive cyclic ether linkage. chemistrysteps.comlibretexts.orglibretexts.org A common reagent for this purpose is acetone, which forms a cyclic acetal known as an acetonide. pearson.comchegg.comvaia.com The stability of acetals in neutral to strongly basic environments makes them ideal for protecting diols during reactions involving strong nucleophiles or bases. libretexts.orglibretexts.org Once the desired chemical transformation on another part of the molecule is complete, the acetal protecting group can be readily removed by treatment with aqueous acid, regenerating the original 1,2-diol. chemistrysteps.com

In the context of this compound, the two hydroxyl groups can be protected by forming a cyclic acetal. This strategy would be crucial if, for instance, a reaction needed to be performed on the phenyl substituents without affecting the diol functionality.

Table 1: Common Protecting Groups for 1,2-Diols

Protecting Group Reagents for Protection Conditions for Deprotection
Acetonide Acetone, Acid catalyst Aqueous Acid
Benzylidene acetal Benzaldehyde, Acid catalyst Aqueous Acid, Hydrogenolysis
Silyl ethers Silyl halides (e.g., TBDMSCl), Base Fluoride source (e.g., TBAF)

Recent research has also explored the development of novel protecting groups for 1,2-diols with unique cleavage conditions. For example, acetals derived from the reaction of 1,2-diols with alkyl propynoates can be cleaved under basic conditions, a departure from the traditional acid-catalyzed deprotection of conventional acetals. cmu.edu This approach offers an orthogonal protection strategy, allowing for selective deprotection in the presence of acid-sensitive groups.

Site-Selective Catalysis and Regiodivergent Resolution

While protecting groups offer a robust method for managing reactivity, an alternative and more atom-economical approach is the use of site-selective catalysis. This strategy aims to differentiate between the two hydroxyl groups of a diol, enabling the functionalization of one hydroxyl group over the other without the need for protection-deprotection steps. acs.org Such catalytic methods are particularly valuable for complex molecules where multiple similar functional groups are present. acs.orgnih.govnih.gov

For a molecule like this compound, which is prochiral, site-selective catalysis can be employed for desymmetrization. By using a chiral catalyst, it is possible to selectively functionalize one of the two enantiotopic hydroxyl groups, leading to the formation of a chiral, enantioenriched product. Organocatalysis has emerged as a powerful tool for such transformations, with various catalyst motifs based on boron, nitrogen, and phosphorus being developed for the selective functionalization of diols. rsc.org

Furthermore, the concept of regiodivergent resolution allows for the selective functionalization of either the primary or secondary hydroxyl group in a 1,2-diol by choosing the appropriate catalyst. nih.govnih.gov In the case of this compound, where both hydroxyl groups are secondary, a chiral catalyst could potentially distinguish between the two, leading to a kinetic resolution. This process would result in a mixture of a mono-functionalized product with high enantiomeric excess and the unreacted diol, also with high enantiomeric excess. acs.orgnih.govnih.gov The ability to functionalize a less reactive site in the presence of a more reactive one represents a significant advancement in synthetic strategy. acs.org

Table 2: Examples of Catalytic Systems for Selective Diol Functionalization

Catalyst Type Transformation Selectivity
Chiral Benzazaborole Enantioselective sulfonylation High enantioselectivity
Chiral Pyridine-N-oxide Desymmetrization of meso-diols High enantioselectivity
Chiral Imidazole Enantioselective silylation High enantioselectivity

These catalytic approaches not only enhance synthetic efficiency but also provide access to chiral building blocks that are valuable in the synthesis of pharmaceuticals and other complex target molecules. researchgate.net The application of these advanced catalytic systems to this compound opens up new avenues for the creation of novel, functionalized materials and intermediates.

Compound Index

Future Research Directions and Emerging Avenues for 3,6 Diphenylbenzene 1,2 Diol

Development of Novel Synthetic Routes

While classical methods for synthesizing substituted catechols exist, the development of more efficient, scalable, and sustainable routes to 3,6-Diphenylbenzene-1,2-diol is a primary area for future research. Modern synthetic methodologies could provide significant improvements over existing pathways.

Future efforts could focus on:

Transition-Metal Catalysis : The application of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, could offer highly efficient methods for constructing the core phenyl-benzene-phenyl framework from more accessible precursors. These methods are renowned for their high yields and functional group tolerance, which are crucial for cost-effective production.

Photoredox Catalysis : Harnessing the power of visible light and photocatalysts could enable the synthesis of this compound under exceptionally mild conditions. This approach opens new avenues for bond formation and could facilitate late-stage functionalization, allowing for the rapid creation of a library of derivatives.

One-Pot and Multi-Component Reactions : Designing a synthesis where multiple chemical transformations occur in a single reaction vessel would significantly improve efficiency by reducing the number of intermediate purification steps. Research into a one-pot, three-component reaction, perhaps involving a suitable catechol precursor, an arylating agent, and a catalyst, could represent a major step forward. researchgate.net

Exploration of Underutilized Reactivity

The chemical reactivity of this compound is primarily associated with its two hydroxyl groups, which can undergo reactions like oxidation or esterification. smolecule.com However, the full potential of its catechol functionality remains largely untapped.

Promising areas for investigation include:

Coordination Chemistry : The 1,2-dihydroxybenzene moiety is an excellent bidentate ligand, capable of forming highly stable chelate complexes with a wide range of transition metals. smolecule.com Future research should systematically explore the coordination of this compound with various metal ions to create novel metallo-supramolecular structures and materials with tailored electronic and mechanical properties. smolecule.com

Redox-Active Systems : Catechols are known for their reversible two-electron, two-proton redox behavior. The specific redox potential of this compound could be precisely measured and exploited. This could lead to its use as a redox mediator in organic synthesis, a charge-storage component in organic batteries, or as the active element in electrochemical sensors.

Asymmetric Catalysis : The C2-symmetry of the core structure could be leveraged by derivatizing the hydroxyl groups with chiral auxiliaries. The resulting chiral ligands could be used in asymmetric catalysis to control the stereochemical outcome of chemical reactions, a critical aspect of pharmaceutical synthesis.

Advanced Materials Design and Functionalization

The intrinsic properties of this compound make it an excellent candidate for the design of advanced organic materials. The interplay between its hydrogen-bonding catechol group and the π-stacking-capable phenyl substituents offers multiple avenues for creating functional materials. smolecule.com

Future research should target:

Organic Semiconductors : The compound serves as a key building block for creating twisted acene derivatives. smolecule.com The phenyl groups introduce steric hindrance that can prevent close packing in the solid state, enhancing solubility and processability while maintaining useful electronic properties for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). smolecule.com

Self-Assembled Nanostructures : The catechol unit provides strong, directional hydrogen bonding, while the phenyl groups facilitate π-π stacking. smolecule.com This combination of non-covalent interactions can be exploited to guide the self-assembly of the molecule into highly ordered nanostructures like nanofibers, nanosheets, or gels for applications in tissue engineering or as templates for other nanomaterials. smolecule.com

Coordination Polymers and Metal-Organic Frameworks (MOFs) : By acting as an organic linker, this compound can be combined with metal nodes to construct porous coordination polymers or MOFs. The properties of these materials, such as pore size and chemical environment, could be tuned for specific applications in gas storage, separation, or catalysis.

Potential Material ApplicationKey Molecular FeatureAnticipated Function/Property
Twisted Acene Semiconductors3,6-Diphenyl SubstituentsEnhanced solubility and stability for organic electronics. smolecule.com
Self-Assembled Nanofibers/NanosheetsCatechol H-Bonding & Phenyl π-StackingFormation of ordered supramolecular structures. smolecule.com
Coordination PolymersBidentate Catechol LigandCreation of materials with enhanced mechanical and electronic properties. smolecule.com

Integration with Emerging Chemical Methodologies

The advancement of this compound chemistry can be accelerated by integrating it with cutting-edge chemical technologies and methodologies.

Key integrations for future work include:

Computational Chemistry : The use of Computer-Aided Synthesis Planning (CASP) can help identify the most efficient synthetic routes. Furthermore, quantum chemistry calculations can predict the electronic, optical, and mechanical properties of new materials derived from this compound before their synthesis, saving significant time and resources.

Flow Chemistry : Synthesizing this compound and its derivatives using continuous flow reactors instead of traditional batch processes could offer superior control over reaction conditions, leading to higher yields, improved safety, and easier scalability. This is particularly relevant for exothermic oxidation or nitration reactions.

Green Chemistry : Future synthetic strategies should prioritize sustainability. This could involve using biocatalytic methods, such as enzymes, to perform specific transformations on the molecule, or employing green solvents and reagents to minimize environmental impact. The use of biological extracts as reducing or stabilizing agents in nanoparticle synthesis points toward broader green chemistry applications. chemmethod.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.